molecular formula C16H22O4S B1627645 Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate CAS No. 300355-19-5

Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate

Cat. No.: B1627645
CAS No.: 300355-19-5
M. Wt: 310.4 g/mol
InChI Key: JZGAQEVYHMXQQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate involves several steps. One common synthetic route includes the esterification of 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid with methanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate can be compared with other similar compounds, such as:

The uniqueness of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .

Properties

CAS No.

300355-19-5

Molecular Formula

C16H22O4S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C16H22O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-10,12,15H,3-6,11H2,1-2H3

InChI Key

JZGAQEVYHMXQQF-UHFFFAOYSA-N

SMILES

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mechanical stirrer was used for this reaction. A solution of diisopropylamine (29.2 mL, 0.21 mol) in dry tetrahydrofuran (186 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (62 mL) was cooled to −78° C. and then treated with a 2.5M solution of n-butyllithium in hexanes (83.4 mL, 0.21 mol). The yellow-orange reaction mixture was stirred at −78° C. for 35 min and then slowly treated with a solution of 4-(methanesulfonyl)phenyl acetic acid methyl ester (45.35 g, 0.20 mol) in dry tetrahydrofuran (186 mL) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (62 mL). The reaction mixture turned dark in color. The reaction mixture was then stirred at −78° C. for 50 min, at which time, a solution of iodomethylcyclopentane (50.08 g, 0.24 mol) in a small amount of dry tetrahydrofuran was added slowly. The reaction mixture was then stirred at −78° C. for 50 min, and then allowed to warm to 25° C. where it was stirred for 36 h. The reaction mixture was quenched with water (100 mL), and the resulting reaction mixture was concentrated in vacuo to remove tetrahydrofuran. The remaining residue was diluted with ethyl acetate (1.5 L). The organic phase was washed with a saturated aqueous sodium chloride solution (1×500 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 3/1 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonylphenyl)propionic acid methyl ester (41.79 g, 68%) as a yellow viscous oil: EI-HRMS m/e calcd for C16H22O4S (M+) 310.1239, found 310.1230.
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
186 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
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solution
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[Compound]
Name
hexanes
Quantity
83.4 mL
Type
reactant
Reaction Step Two
Quantity
45.35 g
Type
reactant
Reaction Step Three
Quantity
186 mL
Type
solvent
Reaction Step Three
Quantity
62 mL
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solvent
Reaction Step Three
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50.08 g
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Synthesis routes and methods II

Procedure details

To a solution of diispropylamine (25 mmol, 3.6 mL) in 24 mL of THF and 7.5 mL of methidathion (DMTP) at −78° C. is added n-BuLi (25 mmol, 10 mL, 2.5 M in hexanes) and the mixture stirred for 15 min. 4-Methylsulfonylphenylacetic acid methyl ester (24 mmol, 5.47 g) in 24 mL of THF and 7.5 mL of DMTP is then added dropwise over 30 min and the reaction is stirred for 90 min further. Cyclopentylmethyliodide (28.9 mmol, 6.08 g) in 10 mL of THF is then added dropwise and the reaction is stirred for 1 h at −78° C. before allowing to warm to RT. After 12 h, the reaction is quenched with water, evaporated and then partitioned between ethyl acetate (EtOAc) and brine, and the organic solution is dried and evaporated to afford an oil. The crude material is chromatographed on silica (eluent: 5%→25% EtOAc in hexanes) to afford 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-propionic acid methyl ester.
Quantity
5.47 g
Type
reactant
Reaction Step One
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Quantity
24 mL
Type
solvent
Reaction Step One
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Quantity
7.5 mL
Type
solvent
Reaction Step One
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6.08 g
Type
reactant
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10 mL
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solvent
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10 mL
Type
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Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Quantity
7.5 mL
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid (500 mg, 1.89 mmol) in methanol (15 mL) was treated slowly with concentrated sulfuric acid (3 drops). The resulting reaction mixture was heated under reflux for 15 h. The reaction mixture was allowed to cool to 25° C. and then concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 1/3 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid methyl ester (377 mg, 72%) as a white solid: mp 63-66° C.; EI-HRMS m/e calcd for C16H22O4S (M+) 310.1239, found 310.1230.
Name
3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid
Quantity
500 mg
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reactant
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